5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]
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Overview
Description
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] is a hydrazone derivative of 5,5-dimethylcyclohexane-1,2,3-trione Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] typically involves the reaction of 5,5-dimethylcyclohexane-1,2,3-trione with 4-iodophenylhydrazine. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization. The general reaction scheme is as follows:
5,5-dimethylcyclohexane-1,2,3-trione+4-iodophenylhydrazine→5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] involves its interaction with various molecular targets. The hydrazone group can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme activity and DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-nitrophenyl)hydrazone]
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-chlorophenyl)hydrazone]
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-methylphenyl)hydrazone]
Uniqueness
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] is unique due to the presence of the iodine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound versatile for further chemical modifications.
Properties
Molecular Formula |
C14H15IN2O2 |
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Molecular Weight |
370.19g/mol |
IUPAC Name |
3-hydroxy-2-[(4-iodophenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,18H,7-8H2,1-2H3 |
InChI Key |
ZXMPVOLWTAJUPT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)I)O)C |
Origin of Product |
United States |
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